2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a central acetamide scaffold substituted with a 4,5-dihydrothiazole-2-thioether moiety at the α-carbon and a 5-methylisoxazole-3-ylamine group. The 5-methylisoxazole group contributes to hydrogen-bonding interactions via its nitrogen and oxygen atoms, while the thioether linkage may influence lipophilicity and redox stability.
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-6-4-7(12-14-6)11-8(13)5-16-9-10-2-3-15-9/h4H,2-3,5H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOLANISGXYKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Thiazole Ring Formation: : The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to yield the thiazole derivative.
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Oxazole Ring Formation: : The oxazole ring can be synthesized by cyclization of an α-hydroxyketone with an amide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
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Linkage Formation: : The thiazole and oxazole rings are then linked via a sulfanyl bridge. This can be done by reacting the thiazole derivative with a suitable thiol, followed by coupling with the oxazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
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Acetamide Group Introduction: : Finally, the acetamide group is introduced by acylation of the linked thiazole-oxazole compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the oxazole or thiazole rings, potentially leading to ring opening or hydrogenation. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the acetamide group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole or oxazole derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiazole and oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been reported to possess activity against various bacterial strains and fungi. The compound may similarly exhibit broad-spectrum antimicrobial effects due to its structural characteristics .
Anticancer Potential
Studies have shown that thiazole derivatives can act as effective anticancer agents. The presence of the oxazole moiety may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular pathways involved in tumor growth . Further investigations into its mechanism of action are warranted.
Enzyme Inhibition
Thiazole derivatives are known to inhibit various enzymes, including proteases and kinases. The specific interactions between 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide and target enzymes could provide insights into its potential as a therapeutic agent for diseases associated with enzyme dysregulation .
Pesticidal Activity
The structural features of thiazole derivatives make them promising candidates for use as pesticides. Research has demonstrated that certain thiazole-based compounds possess insecticidal and fungicidal properties. The compound could be evaluated for its efficacy against agricultural pests and pathogens .
Plant Growth Regulation
Compounds that influence plant growth through hormonal pathways have been identified among thiazole derivatives. Investigating the effects of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide on plant growth could lead to developments in sustainable agriculture practices .
Synthesis of Metal-organic Frameworks
Thiazole-containing compounds have been explored for their ability to form metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity. The incorporation of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide into MOFs could enhance their stability and functionality for applications in gas storage and separation .
Conductive Polymers
The unique electronic properties of thiazole derivatives may also lend themselves to applications in conductive polymers. Research into the electrical conductivity and charge transport mechanisms in polymers incorporating this compound could pave the way for advancements in electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
a. Cyclopenta-Thieno-Pyrimidine Analogue () The compound 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide shares the N-(5-methylisoxazol-3-yl)acetamide moiety but replaces the dihydrothiazole with a fused cyclopenta-thieno-pyrimidine system. This polycyclic framework increases molecular rigidity and aromatic surface area, likely reducing solubility compared to the target compound. The methyl group on the pyrimidine ring may enhance hydrophobic interactions in biological systems .
b. Thiadiazole Derivatives () Compounds like N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide and N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide feature thiadiazole cores instead of dihydrothiazole. Thiadiazoles are electron-deficient heterocycles with strong hydrogen-bonding capacity due to sulfonamide/sulfonic acid groups (e.g., acetazolamide derivatives in ). The target compound’s thioether group lacks the acidity of sulfonamides, resulting in weaker hydrogen-bond donor capacity but higher lipophilicity .
c. N-(5-Methyl-1,2-Oxazol-3-yl)acetamide ()
This simpler analog lacks the dihydrothiazolylsulfanyl substituent. Its molecular weight (140.14 g/mol) is significantly lower than the target compound’s estimated weight (~240–260 g/mol). The logP (0.82) and polar surface area (45.3 Ų) suggest moderate lipophilicity and solubility, which would decrease in the target compound due to the bulky thiazole-thioether group .
Physicochemical Properties
The cyclopenta-thieno-pyrimidine analog’s higher molecular weight and fused rings further reduce solubility .
Hydrogen Bonding and Crystallography
The acetamide NH in the target compound acts as a hydrogen-bond donor, while the isoxazole and thiazole nitrogens/oxygens serve as acceptors. In contrast, thiadiazole derivatives (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide) feature additional SH or SO₂ groups, enabling stronger hydrogen-bond networks (e.g., S–H···N or O=S=O···H–N interactions) . The dihydrothiazole’s puckered conformation (via Cremer-Pople parameters) may influence crystal packing differently than planar thiadiazoles or fused systems .
Biological Activity
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Molecular Formula | C10H12N4OS2 |
| Molecular Weight | 240.35 g/mol |
| CAS Number | 1234567 (hypothetical) |
Antitumor Activity
Research indicates that compounds with thiazole and oxazole moieties exhibit notable antitumor properties. A study demonstrated that derivatives of thiazole showed significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing the anticancer activity due to its ability to interact with cellular targets involved in tumor growth and proliferation .
Case Study:
A synthesized thiazole derivative exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxic potential. The structural modifications in the thiazole ring significantly influenced its biological activity .
Antimicrobial Activity
The compound's thiazole and oxazole components contribute to its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds similar to 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide possess significant antibacterial activity .
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl) derivative | E. coli | 32 µg/mL |
| 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl) derivative | S. aureus | 16 µg/mL |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity: The thiazole moiety can act as an enzyme inhibitor by binding to active sites on target proteins.
- Induction of Apoptosis: Compounds containing the thiazole structure have been shown to trigger apoptotic pathways in cancer cells.
- Interference with Cellular Signaling: The interaction with specific receptors or signaling molecules can disrupt normal cellular functions.
Structure–Activity Relationship (SAR)
The SAR studies highlight that modifications on the thiazole and oxazole rings significantly affect the biological activity of the compound. For instance:
- Substituents on the thiazole ring enhance lipophilicity and binding affinity to target proteins.
- The methyl group on the oxazole enhances solubility and bioavailability.
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical protocol involves:
- Reacting a 2-amino-thiazole or oxazole derivative (e.g., 2-amino-5-aryl-methylthiazole) with chloroacetyl chloride in the presence of triethylamine (TEA) as a base .
- Refluxing in solvents like dioxane or ethanol for 4–6 hours, followed by TLC monitoring .
- Isolation via filtration, washing with water, and recrystallization from ethanol-DMF or pet-ether . Key Table :
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-amino-5-aryl-thiazole | Chloroacetyl chloride, TEA, dioxane, reflux | 65–75 | |
| 2-amino-oxadiazole | Chloroacetyl chloride, TEA, pet-ether | 70–80 |
Q. Which spectroscopic methods validate its structural integrity?
- NMR (¹H/¹³C) : Assigns protons and carbons in the thiazole, oxazole, and acetamide moieties .
- IR : Confirms amide (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ = 281.291) .
- X-ray Crystallography (if crystals form): Resolves bond lengths/angles in the heterocyclic core .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : TEA or DMAP accelerates chloroacetyl chloride activation .
- Temperature Control : Lower temperatures (20–25°C) reduce side reactions during substitution .
- Purification : Gradient recrystallization (ethanol → DMF) removes unreacted starting materials .
Q. How to design assays for evaluating its antimicrobial or anticancer activity?
- In Vitro Antimicrobial Assays :
- MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC .
- Anticancer Screening :
- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis Markers : Use flow cytometry for Annexin V/PI staining .
Q. How to resolve contradictions in reported bioactivity data?
- Purity Verification : Ensure >95% purity via HPLC and elemental analysis .
- Assay Standardization : Use identical cell lines (ATCC-validated) and culture conditions across studies .
- Structural Confirmation : Compare with analogs (e.g., triazole-thiol derivatives) to isolate SAR trends .
Q. What strategies elucidate structure-activity relationships (SAR)?
- Substituent Variation : Modify the thiazole’s 4,5-dihydro group or oxazole’s 5-methyl group to assess impact on bioactivity .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase or human topoisomerase II .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (amide) and hydrophobic (methyl/aryl) groups .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
